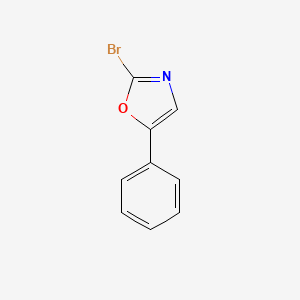
2-Amino-5-bromo-N,N-diméthylbenzamide
Vue d'ensemble
Description
2-Amino-5-bromo-N,N-dimethylbenzamide is a chemical compound with the molecular formula C9H11BrN2O and a molecular weight of 243.100 g/mol . It is characterized by the presence of an amino group, a bromine atom, and a dimethylbenzamide moiety. This compound is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
2-Amino-5-bromo-N,N-dimethylbenzamide has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Amino-5-bromo-N,N-dimethylbenzamide can be synthesized through an electrochemical bromination process. In a single-chamber electrolytic cell, platinum is used as both the anode and cathode, with dilute sulfuric acid as the supporting electrolyte. The reaction involves 40% hydrobromic acid in water as the reactant and 2-amino-N,N-dimethylbenzamide as the starting material. The reaction is carried out under constant-current electrolysis at a voltage range of 1.3 to 2.0 V at room temperature .
Industrial Production Methods
Industrial production methods for 2-Amino-5-bromo-N,N-dimethylbenzamide typically involve optimizing the reaction conditions to achieve high yields and purity. The electrochemical bromination method described above is scalable for industrial applications, ensuring efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-5-bromo-N,N-dimethylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild to moderate temperatures.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide, sodium borohydride, and other oxidizing or reducing agents are used under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while oxidation and reduction reactions can produce different amino derivatives.
Mécanisme D'action
The mechanism of action of 2-Amino-5-bromo-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The amino and bromine groups play a crucial role in its reactivity and binding affinity to target molecules. The exact molecular targets and pathways are subject to ongoing research, with studies focusing on its potential effects on cellular processes and enzyme activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Amino-5-chloro-N,N-dimethylbenzamide: Similar in structure but with a chlorine atom instead of bromine.
2-Amino-5-fluoro-N,N-dimethylbenzamide: Contains a fluorine atom instead of bromine.
2-Amino-5-iodo-N,N-dimethylbenzamide: Features an iodine atom in place of bromine.
Uniqueness
2-Amino-5-bromo-N,N-dimethylbenzamide is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and properties compared to its chloro, fluoro, and iodo analogs. The bromine atom influences the compound’s electronic distribution and steric effects, making it suitable for specific applications in research and industry .
Propriétés
IUPAC Name |
2-amino-5-bromo-N,N-dimethylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrN2O/c1-12(2)9(13)7-5-6(10)3-4-8(7)11/h3-5H,11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKABTZZYSDNSKZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=C(C=CC(=C1)Br)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80679536 | |
| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
243.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
139253-79-5 | |
| Record name | 2-Amino-5-bromo-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80679536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-[2-(4-Hexylphenyl)pyrimidin-5-yl]phenol](/img/structure/B590440.png)

![benzyl N-[(3S)-1-(cyclopropylamino)-2-hydroxy-1-oxohexan-3-yl]carbamate](/img/structure/B590444.png)


![5-[3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B590447.png)

![[(2R)-5-Methoxy-1,3-oxathiolan-2-yl]methanol](/img/structure/B590454.png)

![(7R,8aR)-7-ethoxy-5,8a-dihydro-[1,3]thiazolo[2,3-b][1,3]oxazin-6-one](/img/structure/B590460.png)


